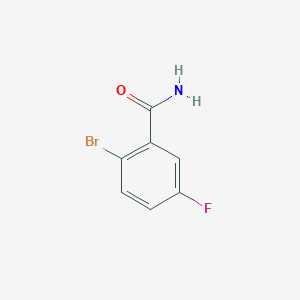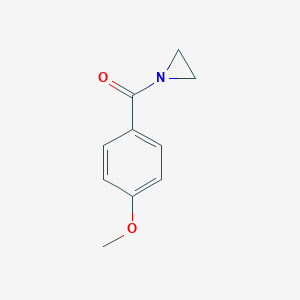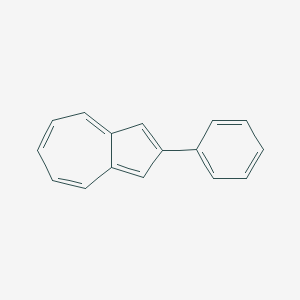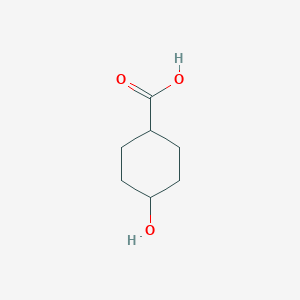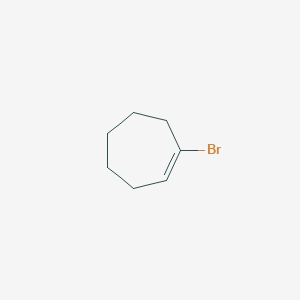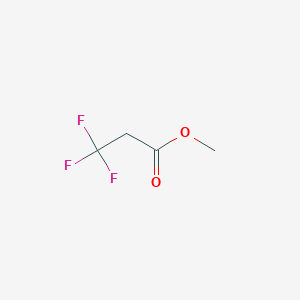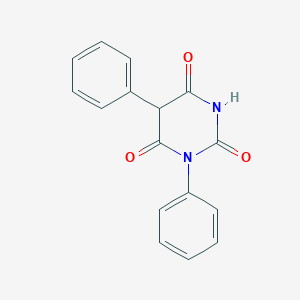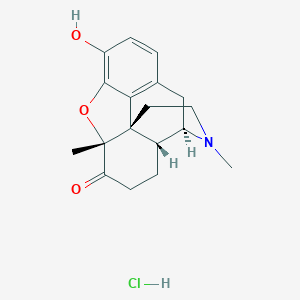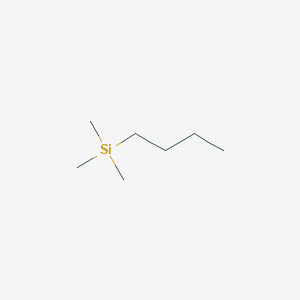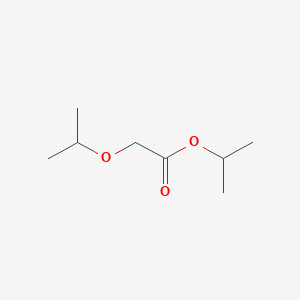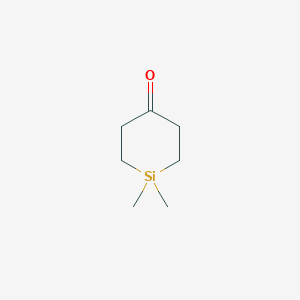
1,1-Dimethylsilinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylsilinan-4-one is an organosilicon compound with the molecular formula C6H12OSi It is a member of the silinane family, characterized by a silicon atom bonded to a carbon ring structure
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with a suitable nucleophile, such as a Grignard reagent, followed by cyclization to form the silinane ring. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,1-Dimethylsilinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming silanols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-carbon bonds are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often requiring catalysts to facilitate the process.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanols.
Substitution: Various substituted silinanes, depending on the nucleophile used.
科学的研究の応用
1,1-Dimethylsilinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and drug delivery systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: It is used in the production of silicone-based materials, which have applications in electronics, coatings, and sealants.
作用機序
The mechanism of action of 1,1-Dimethylsilinan-4-one involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in catalysis and material science, where the compound can promote specific chemical transformations.
類似化合物との比較
Similar Compounds
1,1-Dimethylsilacyclobutane: Similar in structure but with a different ring size, leading to variations in reactivity and stability.
Dimethyltrimethylenesilane: Another related compound with different substituents on the silicon atom, affecting its chemical properties.
Uniqueness
1,1-Dimethylsilinan-4-one is unique due to its specific ring structure and the presence of a carbonyl group. This combination of features gives it distinct reactivity patterns, making it valuable in applications where other silinanes may not be suitable.
特性
IUPAC Name |
1,1-dimethylsilinan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2)5-3-7(8)4-6-9/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWAMCPLZPXFCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(=O)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338161 |
Source


|
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18276-42-1 |
Source


|
| Record name | 1,1-dimethylsilinan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
